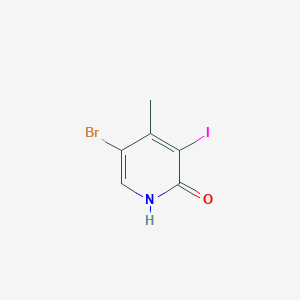

5-Bromo-3-iodo-4-methylpyridin-2-ol

Overview

Description

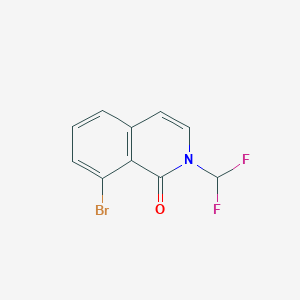

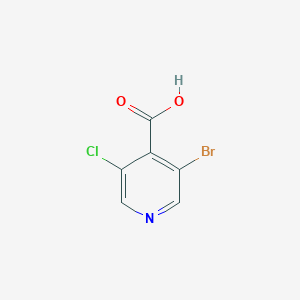

5-Bromo-3-iodo-4-methylpyridin-2-ol is a chemical compound with the molecular formula C6H5BrINO . It has a molecular weight of 313.92 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 5-Bromo-3-iodo-4-methylpyridin-2-ol is1S/C6H5BrINO/c1-3-4 (7)2-9-6 (10)5 (3)8/h2H,1H3, (H,9,10) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

5-Bromo-3-iodo-4-methylpyridin-2-ol is a solid substance . It has a molecular weight of 313.92 g/mol .Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a building block in drug design and synthesis. Its halogenated structure makes it a candidate for creating novel pharmacophores, which are parts of a molecule responsible for its biological activity. The presence of both bromine and iodine atoms could be leveraged in medicinal chemistry to develop new drugs with specific mechanisms of action .

Organic Synthesis

As an organic synthesis intermediate, 5-Bromo-3-iodo-4-methylpyridin-2-ol can be used to construct complex molecules. Its reactive halogen groups are suitable for cross-coupling reactions, which are valuable in creating new carbon-carbon or carbon-heteroatom bonds, essential for the development of new organic compounds .

Material Science

In material science, this compound’s unique structure could be utilized in the synthesis of organic semiconductors. These materials are crucial for the development of flexible electronic devices. The compound’s properties might influence the charge transport in semiconductor materials .

Chemical Research

Within chemical research, 5-Bromo-3-iodo-4-methylpyridin-2-ol serves as a reagent in various chemical transformations. Researchers may investigate its role in catalysis or as a part of catalyst systems to enhance reaction efficiency or selectivity .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, especially where halogen bonding plays a role. It might also be used to modify peptides or proteins, providing insights into structure-function relationships .

Analytical Chemistry

Analytical chemists might employ 5-Bromo-3-iodo-4-methylpyridin-2-ol as a standard or reference compound in chromatography or spectrometry. Its distinct spectral properties due to the halogens can aid in the development of new analytical methods .

Industrial Chemistry

Industrially, it could be a precursor in the synthesis of agrochemicals or flame retardants due to its bromine content. The iodine atom could also make it useful in the synthesis of dyes or pigments .

Environmental Science

Lastly, in environmental science, the compound’s behavior in various conditions can be studied to understand its stability, degradation, and potential environmental impact. This is crucial for assessing the safety and ecological effects of new chemicals before they are widely used .

Safety and Hazards

properties

IUPAC Name |

5-bromo-3-iodo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOBGFGUJJFCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-4-methylpyridin-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)

![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382599.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B1382603.png)